

# Assessing AZD-1305: A Comparative Analysis of a Discontinued Antiarrhythmic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-1305 |           |
| Cat. No.:            | B605743  | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental antiarrhythmic drug **AZD-1305** with other alternatives, supported by available preclinical and clinical data. The development of **AZD-1305** was discontinued due to an unfavorable benefit-risk profile, specifically the risk of Torsade de Pointes (TdP)[1][2]. This guide will delve into the electrophysiological properties and clinical findings of **AZD-1305**, offering insights into its mechanism of action and the challenges that led to its discontinuation.

## **Executive Summary**

AZD-1305 was an investigational drug for the management of atrial fibrillation and flutter[3][4]. It was designed as a combined ion channel blocker, targeting the rapid delayed-rectifier potassium current (IKr), the L-type calcium current, and the inward sodium current (INa)[3]. This multi-channel approach aimed to provide atrial-selective antiarrhythmic effects with a lower risk of ventricular pro-arrhythmias compared to single-channel blockers[3]. However, clinical trials revealed a dose-dependent QT prolongation and instances of TdP, ultimately leading to the cessation of its development[1][2].

## **Comparative Electrophysiological Data**

The following tables summarize the quantitative data from various studies, comparing the effects of **AZD-1305** with other antiarrhythmic agents, primarily dofetilide, a selective IKr blocker.



Table 1: In Vivo Electrophysiological Effects of AZD-

1305 vs. Dofetilide in Rabbits

| Parameter                                      | AZD-1305                                                                   | Dofetilide                            | Reference |
|------------------------------------------------|----------------------------------------------------------------------------|---------------------------------------|-----------|
| QT Interval Increase                           | 145 ± 8 to 196 ± 18<br>ms (P < 0.01)                                       | 161 ± 3 to 256 ± 15<br>ms (P < 0.001) | [5]       |
| Torsades de Pointes<br>(TdP) Incidence         | 0/17 rabbits                                                               | 12/17 rabbits (P < 0.01 vs. AZD-1305) | [5]       |
| QTend-peak Interval<br>Increase                | 14 ± 4 ms                                                                  | 30 ± 6 ms (P < 0.05<br>vs. AZD-1305)  | [5]       |
| Short-Term Variability<br>(STV) of QT Interval | $2 \pm 0.8$ to $2 \pm 0.3$ ms $2 \pm 0.2$ to $12 \pm 1.1$ (NS) (P < 0.001) |                                       | [5]       |
| Effect on Dofetilide-<br>induced TdP           | Suppressed TdP in<br>6/6 rabbits (P < 0.01<br>vs. saline)                  | -                                     | [5]       |
| QT Interval<br>Abbreviation (post-<br>TdP)     | 275 ± 25 to 216 ± 9<br>ms (P < 0.05)                                       | -                                     | [5]       |
| STV Reduction (post-TdP)                       | Reduced to $1 \pm 0.1$<br>ms (P < 0.001)                                   | -                                     | [5]       |

Table 2: In Vitro and In Vivo Effects of AZD-1305 on Canine Cardiac Electrophysiology



| Parameter                                | Atria                                                                                                      | Ventricles                                                                                             | Reference |
|------------------------------------------|------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-----------|
| Vmax Reduction (in vivo, 3 μM)           | -51% ± 10%                                                                                                 | -31% ± 23%                                                                                             | [6][7]    |
| APD90 Prolongation<br>(in vitro, 3.0 μM) | Crista terminalis:<br>224±12 to 298±30 ms<br>(p<0.001)Pectinate<br>muscle: 205±8 to<br>283±17 ms (p<0.001) | M cell region: 167±14<br>to 209±14 ms<br>(p<0.01)Epicardial<br>region: 148±12 to<br>191±24 ms (p<0.01) | [7]       |
| Sodium Current (INa)<br>Blockade         | Greater tonic inhibition                                                                                   | Less tonic inhibition                                                                                  | [6][7]    |

**Table 3: Clinical Trial Data on Pharmacological** 

**Cardioversion of Atrial Fibrillation** 

| Dose Group<br>(mg/h) | Conversion<br>Rate (AZD-<br>1305) | Conversion<br>Rate (Placebo) | P-value vs.<br>Placebo | Reference |
|----------------------|-----------------------------------|------------------------------|------------------------|-----------|
| 50                   | 8% (2/26)                         | 0% (0/43)                    | 0.14                   | [1]       |
| 100                  | 18% (8/45)                        | 0% (0/43)                    | 0.006                  | [1]       |
| 130                  | 38% (17/45)                       | 0% (0/43)                    | < 0.001                | [1]       |
| 180                  | 50% (6/12)                        | 0% (0/43)                    | < 0.001                | [1]       |

# Experimental Protocols In Vivo Rabbit Model for Proarrhythmia Assessment

- Objective: To assess the proarrhythmic potential of AZD-1305 compared to dofetilide.
- Method: Anesthetized, methoxamine-sensitized rabbits were used. AZD-1305 or dofetilide
  was infused intravenously.
- Measurements: QT interval, incidence of ventricular extrasystoles and TdP, QTend-peak interval, and beat-to-beat QT interval variability (short-term variability, STV) were measured.



 Intervention for Dofetilide-induced TdP: In a separate experiment, after inducing TdP with dofetilide, rabbits were injected with either saline or AZD-1305 to assess its potential to suppress TdP.[5]

#### Canine In Vitro and In Vivo Electrophysiology Studies

- Objective: To compare the electrophysiological effects of AZD-1305 in canine atria and ventricles.
- In Vivo Method: Anesthetized dogs were administered AZD-1305. Monophasic action
  potential duration (MAPD90) and effective refractory period (ERP) were measured from the
  endocardial surface of the right atrium and right ventricle.
- In Vitro Method: Isolated, coronary-perfused canine right atrial and ventricular preparations were used. Transmembrane action potentials were recorded to measure action potential duration (APD90) and the maximum rate of rise of the action potential upstroke (Vmax).
- Isolated Myocyte Studies: Whole-cell patch-clamp techniques were used on isolated canine atrial and ventricular myocytes to measure the fast sodium current (INa).[6][7]

### **Clinical Trial for Pharmacological Cardioversion**

- Objective: To evaluate the efficacy and safety of intravenous AZD-1305 for the conversion of atrial fibrillation (AF) to sinus rhythm.
- Design: A double-blind, randomized, placebo-controlled, multicenter, dose-escalation study.
- Participants: Patients with AF episodes lasting from 3 hours to 3 months.
- Intervention: Patients received a maximum 30-minute intravenous infusion of AZD-1305 or placebo in four ascending dose groups.
- Primary Efficacy Endpoint: The proportion of patients converting to sinus rhythm within 90 minutes of the start of the infusion.
- Safety Monitoring: Continuous ECG monitoring for QT interval changes and arrhythmias.[1]

## **Signaling Pathways and Experimental Workflows**



### **AZD-1305** Mechanism of Action



Click to download full resolution via product page

Caption: Mechanism of action of AZD-1305.

# **Proarrhythmia Assessment Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for proarrhythmia assessment.



#### Conclusion

The research findings on **AZD-1305** demonstrate a compound with potent antiarrhythmic effects, particularly in its atrial-predominant actions. The multi-ion channel blockade approach showed promise in preclinical models, suggesting a potential for efficacy in treating atrial fibrillation with a reduced risk of ventricular proarrhythmias compared to selective IKr blockers like dofetilide. However, the translation to clinical studies revealed that the risk of QT prolongation and Torsade de Pointes was not sufficiently mitigated. The data presented in this guide highlights the complexities of antiarrhythmic drug development and the critical importance of the therapeutic window. While **AZD-1305** itself did not succeed, the research provides valuable insights for the development of future antiarrhythmic therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebocontrolled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AZD1305 Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Assessing AZD-1305: A Comparative Analysis of a
Discontinued Antiarrhythmic Candidate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605743#assessing-the-reproducibility-of-azd-1305-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com